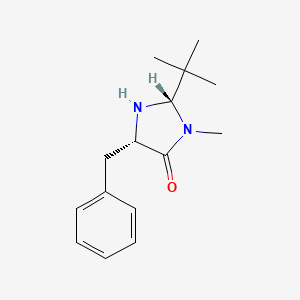

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Description

Propriétés

IUPAC Name |

(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHPYKHVYFTIOI-JSGCOSHPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437926 | |

| Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

346440-54-8 | |

| Record name | 5-Benzyl-2-tert-butyl-3-methyl-4-imidazolidinone, (2S,5S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346440548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-BENZYL-2-TERT-BUTYL-3-METHYL-4-IMIDAZOLIDINONE, (2S,5S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LC842A6QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, a pivotal second-generation MacMillan organocatalyst. This chiral imidazolidinone is instrumental in a wide array of asymmetric transformations, making its efficient synthesis a topic of significant interest to the chemical and pharmaceutical research communities. This document outlines the synthetic pathway, provides detailed experimental protocols, and presents key quantitative data in a structured format.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process commencing from the readily available amino acid, L-phenylalanine. The overall strategy involves:

-

Amidation: Conversion of L-phenylalanine methyl ester into its corresponding N-methyl amide.

-

Cyclization: Condensation of the resulting (S)-phenylalanine-N-methylamide with pivaldehyde to form the desired imidazolidinone ring system.

This approach allows for the reliable construction of the chiral scaffold with the desired stereochemistry.

Experimental Protocols

Step 1: Synthesis of (S)-2-Amino-N-methyl-3-phenylpropanamide ((S)-Phenylalanine-N-methylamide)

This precursor is synthesized from L-phenylalanine methyl ester hydrochloride via aminolysis.

Materials and Reagents:

-

L-phenylalanine methyl ester hydrochloride

-

Methylamine solution (e.g., 33 wt% in ethanol or 40 wt% in water)

-

Sodium hydroxide (for neutralization if starting from the hydrochloride salt)

-

Toluene

-

Ethyl acetate

Procedure:

-

A solution of L-phenylalanine methyl ester hydrochloride is treated with an excess of methylamine solution. The reaction can be performed in a suitable solvent like ethanol or water.

-

The mixture is stirred at room temperature for a period of 4 to 24 hours, during which the ester is converted to the corresponding N-methyl amide.

-

If the hydrochloride salt is used, the reaction mixture is neutralized with a base such as sodium hydroxide.

-

The solvent is removed under reduced pressure. To ensure the removal of water, the residue can be azeotropically dried by adding and evaporating toluene.

-

The crude (S)-2-amino-N-methyl-3-phenylpropanamide is typically a solid or a thick oil and can be used in the next step without further purification, or it can be purified by extraction with a solvent like ethyl acetate.

Step 2: Synthesis of this compound

This is the key cyclization step to form the imidazolidinone ring.

Materials and Reagents:

-

(S)-2-Amino-N-methyl-3-phenylpropanamide

-

Pivaldehyde (2,2-dimethylpropanal)

-

Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) or another suitable Lewis acid catalyst

-

Chloroform or another suitable solvent

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of (S)-2-amino-N-methyl-3-phenylpropanamide (1 equivalent) in chloroform, add pivaldehyde (2 equivalents).

-

Add a catalytic amount of ytterbium(III) trifluoromethanesulfonate (0.01 equivalents).

-

The reaction mixture is heated to reflux (approximately 60-65 °C) and stirred for 8-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is allowed to cool to room temperature.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude material is purified by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent. This purification step is crucial to separate the desired (2S,5S) diastereomer from the (2R,5S) diastereomer.

Data Presentation

The following tables summarize the quantitative data associated with the synthesis.

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| L-Phenylalanine methyl ester hydrochloride | C₁₀H₁₄ClNO₂ | 215.68 | Starting Material |

| (S)-2-Amino-N-methyl-3-phenylpropanamide | C₁₀H₁₄N₂O | 178.23 | Intermediate |

| Pivaldehyde | C₅H₁₀O | 86.13 | Reactant |

| This compound | C₁₅H₂₂N₂O | 246.35 | Final Product |

Table 2: Reaction Conditions and Yields

| Step | Key Reagents | Solvent | Temperature | Time | Yield (%) | Enantiomeric Excess (ee) |

| Amidation | Methylamine solution | Ethanol | Room Temp. | 4-24 h | High | >99% |

| Cyclization | Pivaldehyde, Yb(OTf)₃ (cat.) | Chloroform | Reflux | 8-24 h | 22% | >99% |

Note: The yield for the cyclization step represents the isolated yield of the desired (2S,5S) diastereomer. The remainder is largely the recyclable (2R,5S) diastereomer.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow and the logical relationship between the key components of the synthesis.

Caption: Synthetic workflow for this compound.

The Core Mechanism of MacMillan's Second-Generation Organocatalysts: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mechanism of action of MacMillan's second-generation imidazolidinone organocatalysts. These catalysts have become a cornerstone of modern asymmetric synthesis, enabling the enantioselective formation of a wide range of chemical bonds with high efficiency and stereocontrol. This document outlines the fundamental principles of iminium catalysis, the key features of the second-generation catalysts, and provides detailed experimental protocols for representative transformations.

Introduction: The Dawn of Organocatalysis

The field of asymmetric catalysis has traditionally been dominated by metal-based catalysts and enzymes. However, the development of small organic molecules that can induce high levels of stereoselectivity has emerged as a powerful third pillar. Professor David W.C. MacMillan's pioneering work in the early 2000s introduced the concept of "organocatalysis," demonstrating that chiral secondary amines could effectively catalyze a variety of important chemical transformations.[1] This approach offers several advantages, including operational simplicity, stability to air and moisture, and often, complementary reactivity to traditional metal-based systems.

The Iminium Ion Catalysis Cycle: A LUMO-Lowering Strategy

The primary mode of action for MacMillan's imidazolidinone catalysts is iminium catalysis . This strategy relies on the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde or ketone and the secondary amine catalyst.[2] The formation of the iminium ion has a profound electronic effect on the substrate, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This "LUMO-lowering" activation renders the β-carbon of the unsaturated system highly electrophilic and susceptible to attack by a wide range of nucleophiles.[3]

The general catalytic cycle can be broken down into the following key steps:

-

Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated carbonyl compound to form a chiral iminium ion. This reaction is typically reversible and fast.

-

Nucleophilic Attack: The activated iminium ion undergoes nucleophilic attack at the β-position. The stereochemistry of this step is directed by the chiral scaffold of the catalyst, which effectively shields one face of the iminium ion, allowing the nucleophile to attack from the less sterically hindered face.

-

Enamine Formation: Following the nucleophilic addition, the resulting intermediate is an enamine.

-

Hydrolysis and Catalyst Regeneration: The enamine is hydrolyzed to release the chiral product and regenerate the secondary amine catalyst, allowing it to re-enter the catalytic cycle.

Second-Generation MacMillan Catalysts: Enhanced Reactivity and Selectivity

The second-generation MacMillan catalysts, such as (2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one, were designed to offer improved reactivity and enantioselectivity compared to their first-generation counterparts.[4] The key design modification was the introduction of a bulky tert-butyl group at the C2 position. This sterically demanding group plays a crucial role in controlling the geometry of the intermediate iminium ion, favoring the formation of the E-isomer. This geometric control is essential for achieving high levels of asymmetric induction, as the two geometric isomers can lead to opposite enantiomers of the product.[1]

The enhanced steric hindrance provided by the tert-butyl group in the second-generation catalysts leads to more efficient shielding of one face of the iminium ion, resulting in higher enantioselectivities across a broader range of substrates.[4]

Visualization of the Catalytic Cycle

The following diagram illustrates the key steps and intermediates in the iminium catalysis cycle mediated by a second-generation MacMillan catalyst.

Caption: The catalytic cycle of a MacMillan second-generation organocatalyst.

Quantitative Data Summary

The following tables summarize the performance of MacMillan's second-generation catalysts in key asymmetric transformations.

Table 1: Enantioselective Diels-Alder Reaction[1][2]

| Diene | Dienophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |

| Cyclopentadiene | Cinnamaldehyde | 5 | MeOH/H₂O | 3 | 99 | 93 (exo) |

| Cyclopentadiene | Crotonaldehyde | 10 | MeOH/H₂O | 12 | 81 | 90 (endo) |

| 1,3-Cyclohexadiene | Acrolein | 10 | MeOH/H₂O | 24 | 82 | 94 (endo) |

Table 2: Enantioselective Friedel-Crafts Alkylation[4][5]

| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| N-Methylpyrrole | Crotonaldehyde | 10 | CH₂Cl₂ | -50 | 24 | 83 | 90 |

| Indole | Crotonaldehyde | 10 | Et₂O | -85 | 48 | 81 | 92 |

| N-Methylindole | Prop-2-enal | 10 | Et₂O | -85 | 48 | 85 | 93 |

Table 3: Enantioselective Michael Addition

| Nucleophile | Electrophile | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Dimethyl malonate | Cinnamaldehyde | 10 | Toluene | 48 | 95 | 92 | | Nitromethane | Chalcone | 10 | Toluene | 24 | 91 | 94 | | Thiophenol | Cyclohexenone | 5 | CH₂Cl₂ | 12 | 98 | 91 |

Experimental Protocols

The following are representative experimental procedures for key reactions catalyzed by MacMillan's second-generation catalysts, adapted from the supporting information of seminal publications.

General Procedure for the Enantioselective Diels-Alder Reaction[1]

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one hydrochloride (Catalyst)

-

α,β-Unsaturated aldehyde (Dienophile)

-

Diene

-

Methanol (MeOH)

-

Water (H₂O)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a vial charged with the imidazolidinone catalyst (0.05 mmol, 10 mol%) is added MeOH (0.5 mL) and H₂O (25 µL).

-

The solution is stirred at room temperature for 10 minutes.

-

The α,β-unsaturated aldehyde (0.5 mmol) is added, followed by the diene (1.5 mmol).

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Upon completion, the reaction is diluted with Et₂O (10 mL) and quenched with saturated aqueous NaHCO₃ (5 mL).

-

The layers are separated, and the aqueous layer is extracted with Et₂O (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Enantioselective Friedel-Crafts Alkylation[4]

Materials:

-

(2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (Catalyst)

-

Trifluoroacetic acid (TFA)

-

α,β-Unsaturated aldehyde

-

Indole or Pyrrole derivative

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the imidazolidinone catalyst (0.1 mmol, 10 mol%) in Et₂O (2.0 mL) at 0 °C is added TFA (0.1 mmol, 1.0 equiv).

-

The resulting solution is cooled to the desired temperature (e.g., -85 °C).

-

A solution of the indole or pyrrole derivative (1.0 mmol) and the α,β-unsaturated aldehyde (1.2 mmol) in Et₂O (2.0 mL) is added dropwise over 10 minutes.

-

The reaction is stirred at this temperature until the starting material is consumed as indicated by TLC analysis.

-

The reaction is quenched by the addition of saturated aqueous NaHCO₃ (5 mL).

-

The mixture is allowed to warm to room temperature, and the layers are separated.

-

The aqueous layer is extracted with Et₂O (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated in vacuo.

-

The residue is purified by flash chromatography on silica gel.

Conclusion

MacMillan's second-generation imidazolidinone catalysts have revolutionized the field of asymmetric organocatalysis. The core mechanism, based on iminium ion formation and LUMO-lowering, provides a powerful and general strategy for the enantioselective functionalization of α,β-unsaturated carbonyls. The enhanced steric features of the second-generation catalysts have led to significant improvements in both reactivity and stereoselectivity, expanding the scope of organocatalysis to a wide array of important chemical transformations. The operational simplicity and high levels of enantiocontrol offered by these catalysts have made them invaluable tools for researchers in academia and industry, particularly in the areas of natural product synthesis and drug development.

References

Asymmetric Synthesis of 2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the asymmetric synthesis of the enantiomerically pure forms of 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, a cornerstone second-generation MacMillan organocatalyst. Contrary to methods involving chiral resolution of a racemic mixture, the established and preferred route to these versatile catalysts is through asymmetric synthesis, leveraging a chiral pool approach. This guide provides a comprehensive overview of the synthetic pathway, detailed experimental protocols, and relevant quantitative data.

Introduction

(2S,5S)-(-)- and (2R,5R)-(+)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone are highly effective chiral organocatalysts widely employed in a variety of asymmetric transformations. Their steric and electronic properties enable high levels of enantioselectivity in reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, and Michael additions. The synthesis of these catalysts in their enantiomerically pure forms is critical for their application in asymmetric synthesis. The most common strategy for their preparation involves a two-step sequence starting from the corresponding enantiomer of the amino acid phenylalanine.

Synthetic Pathway Overview

The asymmetric synthesis of 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone proceeds via a two-step process. The first step involves the formation of the N-methyl amide of the parent amino acid (L- or D-phenylalanine). The second step is a condensation reaction between the resulting amino amide and pivalaldehyde, which forms the imidazolidinone ring.

Experimental Protocols

The following protocols are based on established procedures for the synthesis of similar imidazolidinone catalysts, adapted for the specific target molecule.

Step 1: Synthesis of N-Methyl-L-phenylalanine Amide

This procedure outlines the synthesis of the L-enantiomer. The D-enantiomer can be synthesized by starting with D-phenylalanine methyl ester hydrochloride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| L-Phenylalanine methyl ester hydrochloride | 215.69 | 50.0 | 0.232 |

| Methylamine (40% in water) | 31.06 | 180 mL | ~2.32 |

| Toluene | 92.14 | 2 x 150 mL | - |

Procedure:

-

To a stirred solution of methylamine (40% in water, 180 mL) in a 500 mL round-bottom flask, add L-phenylalanine methyl ester hydrochloride (50.0 g, 0.232 mol) in portions over 15 minutes.

-

Stir the resulting solution at room temperature for 16 hours.

-

Concentrate the reaction mixture under reduced pressure to remove excess methylamine and water.

-

Add toluene (150 mL) to the residue and concentrate again under reduced pressure. Repeat this azeotropic drying step.

-

Dry the resulting white solid under high vacuum to yield N-methyl-L-phenylalanine amide. The product is typically used in the next step without further purification.

Step 2: Synthesis of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles (mol) |

| N-Methyl-L-phenylalanine amide | 178.23 | 41.3 | 0.232 |

| Pivalaldehyde | 86.13 | 24.0 mL | 0.232 |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 20.0 | - |

| Triethylamine | 101.19 | 32.3 mL | 0.232 |

| Toluene | 92.14 | 300 mL | - |

| Hydrochloric Acid (in ethanol) | - | - | - |

| Ethanol | 46.07 | As needed | - |

Procedure:

-

Suspend N-methyl-L-phenylalanine amide (41.3 g, 0.232 mol) and anhydrous magnesium sulfate (20.0 g) in toluene (300 mL) in a 1 L round-bottom flask equipped with a mechanical stirrer.

-

Add triethylamine (32.3 mL, 0.232 mol) to the suspension.

-

Add pivalaldehyde (24.0 mL, 0.232 mol) dropwise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Filter the reaction mixture to remove magnesium sulfate and triethylamine hydrochloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude imine as an oil.

-

Dissolve the crude imine in ethanol (200 mL) and cool to 0 °C.

-

Add a solution of hydrochloric acid in ethanol until the pH is acidic.

-

Warm the mixture to 70 °C and hold for 30 minutes.

-

Allow the solution to cool to room temperature and stir for an additional 2 hours.

-

Collect the resulting crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum to afford this compound as a white crystalline solid.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Overall Yield | 75-85% |

| Enantiomeric Excess (ee) | >99% |

| Melting Point | 93-100 °C[1] |

| Appearance | White crystalline solid |

Logical Relationship of Synthesis

The synthesis relies on the stereochemical integrity of the starting amino acid to establish the final stereochemistry of the imidazolidinone catalyst.

Conclusion

The asymmetric synthesis of 2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone from readily available chiral amino acids is a robust and efficient method for obtaining these powerful organocatalysts in high enantiopurity. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the reliable preparation of these essential catalytic tools.

References

In-Depth Technical Guide to the Spectroscopic Characterization of MacMillan Catalyst (CAS 346440-54-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the second-generation MacMillan catalyst, (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one (CAS: 346440-54-8). This chiral imidazolidinone organocatalyst is a cornerstone in asymmetric synthesis, enabling the stereoselective formation of a wide range of chemical bonds. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and mechanistic studies.

Core Spectroscopic Data

The following tables summarize the key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the MacMillan catalyst. This information is critical for the unambiguous identification and characterization of the catalyst.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.35 - 7.20 | m | 5H | Aromatic C-H |

| 4.15 | t, J=8.0 Hz | 1H | N-CH-CH₂ |

| 3.65 | s | 1H | N-CH-C(CH₃)₃ |

| 3.20 | dd, J=13.5, 8.0 Hz | 1H | CH-CH H-Ph |

| 2.85 | dd, J=13.5, 8.0 Hz | 1H | CH-CHH -Ph |

| 2.50 | s | 3H | N-CH₃ |

| 0.95 | s | 9H | C(CH₃)₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 174.5 | C=O |

| 137.0 | Aromatic C (quaternary) |

| 129.5 | Aromatic C-H |

| 128.8 | Aromatic C-H |

| 126.9 | Aromatic C-H |

| 85.5 | N-C H-C(CH₃)₃ |

| 62.0 | N-C H-CH₂ |

| 40.5 | C H₂-Ph |

| 36.0 | C (CH₃)₃ |

| 31.5 | N-C H₃ |

| 26.0 | C(C H₃)₃ |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

Table 3: FT-IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3320 | Medium | N-H Stretch |

| 3060, 3030 | Weak | Aromatic C-H Stretch |

| 2960, 2870 | Strong | Aliphatic C-H Stretch |

| 1695 | Strong | C=O Stretch (Amide) |

| 1605, 1495, 1455 | Medium | Aromatic C=C Bending |

| 1190 | Medium | C-N Stretch |

| 745, 700 | Strong | Aromatic C-H Bending (out-of-plane) |

Sample Preparation: Attenuated Total Reflectance (ATR)

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data

| m/z | Ion |

| 247.1805 | [M+H]⁺ |

| 270.1703 | [M+Na]⁺ |

Ionization Method: Electrospray Ionization (ESI)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Weigh approximately 5-10 mg of the MacMillan catalyst and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: The spectrum is acquired on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1.0 s

-

Pulse width: 90°

-

Acquisition time: 4.0 s

-

Spectral width: -2 to 12 ppm

-

-

Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: A more concentrated sample is typically required. Weigh approximately 20-30 mg of the MacMillan catalyst and dissolve it in approximately 0.7 mL of CDCl₃.

-

Instrument Setup: The spectrum is acquired on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on concentration and instrument sensitivity.

-

Relaxation delay: 2.0 s

-

Pulse program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral width: -10 to 200 ppm

-

-

Processing: The FID is processed with a line broadening of 1.0 Hz. Chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The spectrum is acquired using a diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the solid catalyst is placed directly onto the ATR crystal.

-

Instrument Setup: An FT-IR spectrometer equipped with a DTGS detector is used.

-

Acquisition Parameters:

-

Number of scans: 32

-

Resolution: 4 cm⁻¹

-

Spectral range: 4000-400 cm⁻¹

-

-

Processing: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a stock solution of the MacMillan catalyst in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this solution to a final concentration of 1-10 µg/mL with the same solvent.

-

Instrument Setup: A high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) equipped with an electrospray ionization (ESI) source is used.

-

Acquisition Parameters:

-

Ionization mode: Positive ion mode.

-

Capillary voltage: 3.5-4.5 kV.

-

Drying gas flow and temperature: Optimized for the specific instrument and solvent.

-

Mass range: m/z 100-500.

-

-

Processing: The acquired mass spectrum is analyzed to identify the protonated molecule [M+H]⁺ and other adducts, such as the sodium adduct [M+Na]⁺.

Visualization of the Catalytic Cycle

The MacMillan catalyst operates through the formation of a key iminium ion intermediate. This catalytic cycle is fundamental to its function in a wide range of asymmetric transformations.

Caption: Iminium ion catalytic cycle of the MacMillan catalyst.

This guide provides essential spectroscopic data and protocols for the second-generation MacMillan catalyst. This information is intended to support researchers in their efforts to utilize this powerful tool in asymmetric synthesis and to facilitate further investigations into its catalytic mechanisms.

A Technical Guide to Iminium Ion Activation with Chiral Imidazolidinone Organocatalysts

Audience: Researchers, scientists, and drug development professionals.

Abstract: Asymmetric organocatalysis has emerged as a powerful third pillar of chemical synthesis, alongside biocatalysis and metal catalysis. Pioneered by Nobel laureates David MacMillan and Benjamin List, this field utilizes small, robust organic molecules to catalyze stereoselective transformations. This technical guide provides an in-depth examination of a cornerstone strategy in organocatalysis: iminium ion activation using chiral imidazolidinones, often referred to as MacMillan catalysts. We will dissect the core catalytic mechanism, explore the rational design of these catalysts for achieving high enantioselectivity, present quantitative data for key synthetic applications, and provide detailed experimental protocols relevant to researchers in organic synthesis and drug development.

Introduction to Asymmetric Organocatalysis

For decades, the synthesis of chiral molecules—essential components of pharmaceuticals and agrochemicals—relied heavily on enzymes or transition-metal complexes. The advent of organocatalysis introduced a paradigm shift, offering a more sustainable, often less toxic, and operationally simpler alternative.[1][2] The 2021 Nobel Prize in Chemistry, awarded to MacMillan and List, recognized the profound impact of their independent work on establishing general activation modes for organic molecules.[1]

Two of the most powerful and widely adopted strategies in amine-based organocatalysis are enamine catalysis and iminium ion catalysis .[3]

-

Enamine Catalysis: Involves the reaction of a chiral secondary amine with a saturated aldehyde or ketone, raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the α-carbon nucleophilic and reactive towards electrophiles.

-

Iminium Ion Catalysis: Involves the condensation of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone. This activation mode lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), rendering the β-carbon highly electrophilic and susceptible to attack by nucleophiles.[3]

This guide focuses exclusively on the latter, a strategy masterfully exploited by chiral imidazolidinone catalysts.

The Core Mechanism: Iminium Ion Activation

The fundamental principle of iminium ion catalysis is the reversible formation of a transient, activated iminium ion from an α,β-unsaturated aldehyde or ketone.[4] This process dramatically increases the electrophilicity of the substrate, mimicking the activation provided by traditional Lewis acids but within a chiral, metal-free environment.[5] The catalytic cycle proceeds through several distinct steps, often facilitated by a Brønsted acid co-catalyst.[5][6]

The general catalytic cycle involves:

-

Iminium Ion Formation: The chiral secondary amine of the imidazolidinone catalyst condenses with the α,β-unsaturated aldehyde, eliminating water to form a chiral iminium ion. This step is accelerated by an acid co-catalyst (e.g., TFA, HCl), which protonates the carbonyl oxygen.[5]

-

LUMO Lowering & Activation: The formation of the positively charged iminium ion withdraws electron density from the conjugated system, significantly lowering the energy of the LUMO.[3] This makes the β-carbon of the substrate more susceptible to nucleophilic attack.

-

Stereoselective Nucleophilic Attack: A nucleophile (e.g., a diene, indole, or pyrrole) adds to the activated β-position. The stereochemical information is transferred during this step, as the bulky substituents on the chiral catalyst effectively block one face of the iminium ion, directing the nucleophile to the other.[7]

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is readily hydrolyzed by water present in the reaction medium, releasing the enantioenriched product and regenerating the chiral amine catalyst, thereby closing the catalytic loop.[7]

The Catalyst: Design for Stereocontrol

The efficacy of MacMillan catalysts stems from their rigid cyclic structure, derived from natural amino acids like L-phenylalanine.[3] The substituents on the imidazolidinone ring are crucial for inducing high levels of enantioselectivity.

-

First-Generation Catalyst: Features a benzyl group at the C5 position and gem-dimethyl groups at C2.

-

Second-Generation Catalyst: Replaces the gem-dimethyl groups with a bulky tert-butyl group at C2, which provides superior steric shielding and often leads to higher enantioselectivity.[8]

The prevailing stereochemical model posits that the iminium ion intermediate preferentially adopts an E-geometry to minimize steric interactions.[7] The bulky substituents on the catalyst (e.g., the C5-benzyl group) then effectively shield one of the two prochiral faces of the iminium ion. Consequently, the incoming nucleophile is directed to the less hindered face, resulting in the formation of a single predominant enantiomer.[7][9]

Synthetic Applications and Performance

Iminium ion activation with chiral imidazolidinones is a versatile strategy applicable to a wide range of C-C bond-forming reactions.[1] Below are key examples with representative performance data.

Enantioselective Diels-Alder Reaction

The organocatalytic Diels-Alder reaction was the first transformation demonstrated with this catalyst class and remains one of its most powerful applications.[1] It allows for the rapid construction of complex carbocycles with high stereocontrol.

| Dienophile | Diene | Catalyst (mol%) | Yield (%) | endo:exo | ee (%) [endo] |

| Crotonaldehyde | Cyclopentadiene | 5 | 86 | >20:1 | 90 |

| Cinnamaldehyde | Cyclopentadiene | 5 | 85 | 1:12 | 93 [exo] |

| Acrolein | 1-Methyl-1,3-cyclohexadiene | 10 | 82 | >50:1 | 94 |

| (E)-Pent-2-enal | Isoprene | 10 | 78 | - | 92 |

Data compiled from representative literature.[5][10]

Enantioselective Friedel-Crafts Alkylation

This strategy enables the direct, enantioselective alkylation of electron-rich aromatics and heterocycles, such as indoles and pyrroles, with α,β-unsaturated aldehydes. This is a valuable method for constructing benzylic stereocenters.[8]

| Nucleophile | Electrophile | Catalyst (mol%) | Yield (%) | ee (%) |

| Pyrrole | Crotonaldehyde | 20 | 83 | 90 |

| N-Methylindole | Crotonaldehyde | 20 | 87 | 92 |

| Indole | (E)-Pent-2-enal | 20 | 91 | 93 |

| 5-Methoxyindole | Cinnamaldehyde | 20 | 85 | 91 |

Data compiled from representative literature. Reactions typically use the second-generation catalyst.[8]

Enantioselective 1,3-Dipolar Cycloaddition

The LUMO-lowering activation is also effective for promoting [3+2] cycloadditions between α,β-unsaturated aldehydes and nitrones, providing access to highly functionalized and enantioenriched isoxazoline scaffolds, which are valuable in medicinal chemistry.[6][11]

| Aldehyde | Nitrone | Catalyst (mol%) | Time (h) | Yield (%) | er |

| 3-Phenylpropionaldehyde | C-Phenyl-N-methylnitrone | 10 | <0.5 | 95 | >99:1 |

| 3-Phenylpropionaldehyde | C-Phenyl-N-benzylnitrone | 10 | <0.5 | 93 | 98:2 |

| 3-(4-Bromophenyl)propionaldehyde | C-Phenyl-N-methylnitrone | 10 | <0.5 | 96 | >99:1 |

Data from reactions catalyzed by a second-generation MacMillan catalyst hydrochloride salt.[6]

Experimental Protocols

The operational simplicity of organocatalytic reactions is a key advantage. The catalysts are typically bench-stable solids, and reactions often do not require strictly anhydrous or anaerobic conditions.

Synthesis of a First-Generation MacMillan Catalyst

This protocol describes the synthesis of (5S)-2,2,3-trimethyl-5-phenylmethyl-4-imidazolidinone hydrochloride.

Step 1: Amide Formation L-Phenylalanine methyl ester hydrochloride is reacted with an excess of aqueous methylamine. The resulting amide is extracted and used directly in the next step.

Step 2: Cyclization (Aminalization) The crude amide is dissolved in a solvent like acetone, which serves as both solvent and reactant. A catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) is added, and the mixture is refluxed. The imidazolidinone is then precipitated as its hydrochloride salt and can be purified by recrystallization.[2]

General Protocol for an Enantioselective Diels-Alder Reaction

Materials:

-

(5S)-2,2,3-Trimethyl-5-phenylmethyl-4-imidazolidinone monohydrochloride (Catalyst, 5-10 mol%)

-

α,β-Unsaturated aldehyde (1.0 equiv)

-

Diene (3.0 equiv)

-

Solvent (e.g., CH₃CN/H₂O 95:5 v/v)

Procedure:

-

To a vial are added the imidazolidinone catalyst and the solvent. The mixture is stirred at room temperature until the catalyst dissolves.

-

The α,β-unsaturated aldehyde is added, and the solution is stirred for 5-10 minutes.

-

The vial is cooled to the desired temperature (e.g., 0 °C or -10 °C).

-

The diene is added dropwise, and the reaction is stirred for the specified time (typically 2-24 hours), monitoring by TLC or GC-MS.

-

Upon completion, the reaction mixture is partitioned between a suitable organic solvent (e.g., diethyl ether) and water.

-

The organic layer is separated, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Applications in Drug Development

The ability to construct complex, stereochemically rich scaffolds from simple precursors makes iminium ion catalysis a highly valuable tool in drug discovery and development. Many active pharmaceutical ingredients (APIs) are chiral, and their biological activity is often dependent on a single enantiomer. Organocatalysis provides a direct and efficient route to these enantiopure compounds, avoiding costly and often inefficient chiral resolution steps. The synthesis of complex natural products, such as (–)-flustramine B, has been achieved using this methodology, showcasing its power in constructing intricate molecular architectures.[8]

Conclusion

Iminium ion activation using chiral imidazolidinones represents a robust, versatile, and highly predictable strategy for asymmetric synthesis. By lowering the LUMO of α,β-unsaturated carbonyls, these small-molecule catalysts enable a wide array of transformations with exceptional levels of enantiocontrol. Their operational simplicity, stability, and reduced environmental impact compared to many metal-based systems have solidified their role as indispensable tools for chemists in academic research and the pharmaceutical industry. The continued development of new catalyst generations and the expansion of their application scope promise to further advance the field of asymmetric synthesis.

References

- 1. jk-sci.com [jk-sci.com]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. nobelprize.org [nobelprize.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

The Tert-Butyl Group: A Cornerstone of Selectivity in MacMillan Organocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of organocatalysis has revolutionized asymmetric synthesis, providing a powerful alternative to traditional metal-based catalysts. At the forefront of this field are the imidazolidinone-based catalysts developed by David MacMillan and his research group. A key innovation in the evolution of these catalysts was the introduction of a tert-butyl group at the C2 position, a modification that profoundly enhances stereoselectivity in a wide range of organic transformations. This technical guide provides a comprehensive analysis of the pivotal role of the tert-butyl group in MacMillan catalyst selectivity, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Evolution from First to Second Generation: The Impact of the Tert-Butyl Group

The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, demonstrated the viability of iminium ion catalysis for enantioselective transformations. However, the pursuit of higher levels of stereocontrol and broader substrate scope led to the development of the second-generation catalysts, most notably (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one. The primary structural difference, the replacement of a methyl group with a bulky tert-butyl group, proved to be a critical design element.

The tert-butyl group, in concert with the C5-benzyl group, creates a highly organized and sterically demanding chiral environment around the reactive iminium ion intermediate. This steric hindrance is not merely a passive blockade but an active director of the incoming nucleophile. Computational studies and experimental evidence suggest that the bulky tert-butyl group effectively shields one face of the iminium ion, leaving the other face preferentially open for attack. This facial discrimination is the origin of the high enantioselectivities observed in reactions catalyzed by the second-generation MacMillan catalyst.

Quantitative Comparison of Catalyst Performance

The enhanced performance of the second-generation catalyst is evident in both reaction rates and enantioselectivities. While a direct side-by-side comparison under identical conditions in a single publication is not always available, the collective body of research demonstrates the superiority of the tert-butyl substituted catalyst.

Diels-Alder Reaction: Cyclopentadiene and trans-Cinnamaldehyde

The Diels-Alder reaction between cyclopentadiene and trans-cinnamaldehyde is a benchmark for evaluating the efficacy of MacMillan catalysts. The second-generation catalyst not only accelerates the reaction but also generally provides higher enantioselectivity. Kinetic studies have shown that the rate constant for the cycloaddition with the second-generation catalyst is approximately twice that of the first-generation catalyst.[1]

| Catalyst Generation | R Group at C2 | Reaction Time (h) | Yield (%) | exo:endo Ratio | exo ee (%) | endo ee (%) | Reference |

| First Generation | Methyl | 6 | 99 | 1.3:1 | 93 | 94 | [2] |

| Second Generation | tert-Butyl | 3 | >95 | Not specified | >99 | Not specified | [3] |

Note: Reaction conditions may vary slightly between studies, but the general trend of improved performance with the second-generation catalyst is well-established.

Friedel-Crafts Alkylation: N-Methylpyrrole and trans-Cinnamaldehyde

In the context of Friedel-Crafts alkylation, the development of the second-generation catalyst was crucial for expanding the substrate scope to include less reactive nucleophiles and achieving high levels of enantiocontrol.

| Catalyst Generation | R Group at C2 | Temperature (°C) | Time (h) | Yield (%) | ee (%) | Reference |

| First Generation | Methyl | -30 | 48 | 87 | 93 | [3] |

| Second Generation | tert-Butyl | -50 | 24 | 91 | 97 | [4] |

Mechanistic Insights: Visualizing the Role of the Tert-Butyl Group

The stereochemical outcome of MacMillan-catalyzed reactions is dictated by the transition state geometry. The following diagrams, generated using the DOT language, illustrate the catalytic cycle and the proposed transition state model that highlights the steric influence of the tert-butyl group.

Figure 1: General catalytic cycle for MacMillan catalyst-mediated reactions.

Figure 2: Steric shielding by the tert-butyl group in the transition state.

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these catalysts. The following are representative protocols for the synthesis of first and second-generation MacMillan catalysts and their use in a benchmark Diels-Alder reaction.

Synthesis of First-Generation MacMillan Catalyst: (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride

This protocol is adapted from the original MacMillan publication.[2]

Workflow:

Figure 3: Workflow for the synthesis of the first-generation catalyst.

Procedure:

-

Amidation: To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol is added a solution of methylamine (excess) in ethanol at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure.

-

Cyclization: The resulting crude amide is dissolved in acetone, and p-toluenesulfonic acid monohydrate (catalytic amount) is added. The mixture is refluxed for 24 hours.

-

Purification and Salt Formation: The reaction mixture is cooled, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography. The purified free base is dissolved in diethyl ether, and a solution of HCl in diethyl ether is added to precipitate the hydrochloride salt, which is then collected by filtration.

Synthesis of Second-Generation MacMillan Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzylimidazolidin-4-one

This protocol is a representative procedure for the synthesis of the second-generation catalyst.

Workflow:

Figure 4: Workflow for the synthesis of the second-generation catalyst.

Procedure:

-

Amidation: (Identical to the first-generation synthesis) To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in methanol is added a solution of methylamine (excess) in ethanol at 0 °C. The reaction mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure to yield the crude N-methylamide.

-

Cyclization: The crude N-methylamide is dissolved in a suitable solvent such as toluene or chloroform. Pivaldehyde (1.1 eq) and a catalytic amount of an acid catalyst (e.g., trifluoroacetic acid or ytterbium triflate) are added. The mixture is heated to reflux with azeotropic removal of water (e.g., using a Dean-Stark apparatus) for 12-24 hours.

-

Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.

Asymmetric Diels-Alder Reaction

The following is a general procedure for the Diels-Alder reaction between trans-cinnamaldehyde and cyclopentadiene.

Workflow:

Figure 5: General workflow for the MacMillan-catalyzed Diels-Alder reaction.

Procedure:

-

To a vial is added the MacMillan catalyst (5-10 mol%), a solvent (e.g., CH2Cl2 or CH3CN), and an acid co-catalyst (e.g., trifluoroacetic acid, if using the free base of the catalyst).

-

trans-Cinnamaldehyde (1.0 eq) is added, and the mixture is stirred for 5-10 minutes.

-

The reaction mixture is cooled to the desired temperature (e.g., -20 °C to room temperature).

-

Freshly cracked cyclopentadiene (3.0 eq) is added, and the reaction is stirred until completion as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the Diels-Alder adducts. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Conclusion

The introduction of the tert-butyl group in the second-generation MacMillan catalysts was a seminal development in the field of organocatalysis. This sterically demanding substituent plays a crucial role in establishing a well-defined chiral environment that directs the stereochemical outcome of a wide array of chemical reactions. The resulting catalysts exhibit enhanced reactivity and selectivity, making them invaluable tools for the synthesis of complex chiral molecules in both academic and industrial settings. The principles of steric shielding and transition state organization, exemplified by the function of the tert-butyl group in MacMillan catalysts, continue to guide the design of new and improved asymmetric catalysts.

References

- 1. Green Chemistry Meets Asymmetric Organocatalysis: A Critical Overview on Catalysts Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. NaHMDS/B(C6F5)3-promoted diastereoselective Friedel–Crafts alkylation of indoles/pyrroles with N-tert-butanesulfinylimines: towards the asymmetric synthesis of bisindole alkaloid Calcicamide B - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Asymmetric Organocatalysis: A Technical Guide to Second-Generation MacMillan Catalysts

For Researchers, Scientists, and Drug Development Professionals

The advent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, providing a powerful alternative to traditional metal-based and enzymatic catalysts. At the forefront of this field are the imidazolidinone catalysts developed by the MacMillan group. This technical guide delves into the discovery and development of the second-generation MacMillan organocatalysts, offering a comprehensive overview of their design, application, and the key advancements that led to their widespread adoption in synthetic chemistry and drug development. The use of small organic molecules as catalysts is a more sustainable and cost-effective approach to chemical synthesis.[1][2][3]

From First to Second Generation: Overcoming Limitations

The first-generation MacMillan catalyst, (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one, demonstrated the potential of iminium ion catalysis for a range of asymmetric transformations, most notably the Diels-Alder reaction.[4] However, its application was limited by modest enantioselectivities and yields with certain substrates, as well as long reaction times. The catalyst's design led to a retarding interaction between the nucleophile and a methyl group on the catalyst backbone, hindering reactivity.[5]

This prompted the rational design of a second-generation catalyst to address these shortcomings. The key innovation was the replacement of the gem-dimethyl group at the C2 position with a sterically demanding tert-butyl group and the removal of a methyl group from the nitrogen atom of the imidazolidinone core. This new catalyst, (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone , proved to be significantly more reactive and selective across a broader range of reactions.[4][5] The increased steric hindrance of the tert-butyl group effectively shields one face of the iminium ion intermediate, leading to enhanced enantiocontrol.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. The Nobel Prize in Chemistry 2021 Goes to Benjamin List and David W. C. MacMillan [axial.acs.org]

- 3. 2021 Nobel Prize Laureates in Chemistry: Benjamin List and David W.C.MacMillan - Zlotin - Priroda [journals.eco-vector.com]

- 4. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Stability and Handling of Imidazolidinone Organocatalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Imidazolidinone organocatalysts, pioneered by David W.C. MacMillan, have emerged as a cornerstone of asymmetric synthesis, offering a versatile and often more environmentally benign alternative to traditional metal-based catalysts.[1] Their widespread adoption is due in part to their perceived operational simplicity and stability. This technical guide provides a comprehensive overview of the stability and handling of these crucial catalysts, offering insights into their degradation pathways, recommended storage and handling procedures, and detailed experimental protocols for stability assessment.

General Stability and Handling Recommendations

Imidazolidinone organocatalysts are generally considered "bench-stable" crystalline solids that can be stored for extended periods under a dry atmosphere at room temperature.[2] Their robustness allows for their use in reactions that do not require strictly anhydrous or oxygen-free conditions, a significant advantage in both academic and industrial settings.[3]

Key Handling and Storage Guidelines:

-

Atmosphere: While not exquisitely sensitive to air, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to minimize potential oxidative degradation.

-

Moisture: Imidazolidinone salts can be hygroscopic. It is crucial to store them in a desiccator or a dry, tightly sealed container to prevent hydrolysis.

-

Temperature: Room temperature storage is generally sufficient. For prolonged storage, refrigeration (2-8 °C) in a sealed container within a desiccator can further enhance shelf life.

-

Light: While not reported to be exceptionally light-sensitive, as a general good laboratory practice, storing catalysts in amber vials or in the dark is advisable to prevent any potential photochemical degradation.

Quantitative Stability Data

Specific quantitative data on the stability of imidazolidinone organocatalysts under various conditions is not extensively reported in the literature. The following tables provide an illustrative summary of expected stability profiles based on general knowledge of amine and amide chemistry. Researchers are strongly encouraged to perform their own stability studies for specific catalysts and reaction conditions.

Table 1: Illustrative Thermal Stability Data

| Catalyst Structure | Decomposition Onset (TGA, °C) | Maximum Recommended Operating Temperature (°C) | Notes |

| (S)-5-Benzyl-2,2,3-trimethyl-imidazolidin-4-one HCl | ~180 - 220 | 100 | Decomposition temperature can be influenced by the salt form and heating rate. |

| (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one | ~200 - 240 | 120 | Increased steric hindrance may enhance thermal stability. |

Table 2: Illustrative Solvent and pH Stability

| Condition | Solvent | Apparent Half-life (t½) | Notes |

| Solvent Stability | |||

| Dichloromethane (DCM) | > 48 hours | Generally stable in common non-protic organic solvents. | |

| Toluene | > 48 hours | Stable. | |

| Acetonitrile (MeCN) | > 48 hours | Stable. | |

| Methanol (MeOH) | 24 - 48 hours | Potential for slow solvolysis or degradation, especially at elevated temperatures. | |

| Water | < 24 hours | Susceptible to hydrolysis, particularly at non-neutral pH.[4] | |

| pH Stability | |||

| pH 3 (aq. buffer) | < 12 hours | Acid-catalyzed hydrolysis of the amide bond is a likely degradation pathway. | |

| pH 7 (aq. buffer) | 12 - 24 hours | Relatively more stable at neutral pH, but hydrolysis can still occur. | |

| pH 10 (aq. buffer) | < 12 hours | Base-catalyzed hydrolysis of the amide bond is a likely degradation pathway. |

Potential Degradation Pathways

Understanding the potential degradation pathways of imidazolidinone organocatalysts is crucial for troubleshooting reactions and ensuring the reliability of experimental results. The primary modes of degradation are anticipated to be hydrolysis and oxidation.

Hydrolytic Degradation

The imidazolidinone core contains an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions. This will lead to the opening of the heterocyclic ring and the formation of the corresponding amino acid derivative and amine.

Oxidative Degradation

The tertiary amine functionality within the imidazolidinone structure can be susceptible to oxidation.[5] This can be particularly relevant if reactions are run for extended periods open to the air or in the presence of oxidizing agents. Potential oxidation products could include N-oxides or products of C-N bond cleavage.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of a catalyst and to identify potential degradation products.[6][7]

Thermal Stability (Thermogravimetric Analysis - TGA)

Objective: To determine the decomposition temperature of the catalyst.

Methodology:

-

Calibrate the TGA instrument according to the manufacturer's instructions.[8]

-

Accurately weigh 5-10 mg of the imidazolidinone catalyst into a TGA pan.

-

Place the pan in the TGA furnace.

-

Heat the sample under a nitrogen atmosphere (flow rate of 20-50 mL/min) from room temperature to 500 °C at a heating rate of 10 °C/min.[9]

-

Record the weight loss as a function of temperature.

-

The onset temperature of decomposition is determined from the resulting TGA curve.

Hydrolytic Stability

Objective: To assess the catalyst's stability to hydrolysis at different pH values.

Methodology:

-

Prepare buffer solutions at pH 3, 7, and 10.

-

Prepare stock solutions of the imidazolidinone catalyst in a suitable organic solvent (e.g., acetonitrile).

-

In separate vials, add a known amount of the catalyst stock solution to each buffer solution to achieve a final concentration of approximately 1 mg/mL.

-

Incubate the vials at a controlled temperature (e.g., 40 °C).

-

At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by a validated stability-indicating LC-MS method to determine the remaining concentration of the catalyst and identify any degradation products.[10]

Oxidative Stability

Objective: To evaluate the catalyst's stability in the presence of an oxidizing agent.

Methodology:

-

Prepare a solution of the imidazolidinone catalyst in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

-

Add a solution of hydrogen peroxide to the catalyst solution to achieve a final H₂O₂ concentration of 3%.[11]

-

Incubate the solution at room temperature.

-

At specified time intervals (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

-

Analyze the samples by LC-MS to monitor the degradation of the catalyst and the formation of oxidation products.

Analytical Methods for Monitoring Degradation

4.4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To qualitatively and quantitatively monitor the degradation of the catalyst and identify the structure of degradation products.

Sample Preparation:

-

For kinetic studies, prepare the reaction mixture directly in an NMR tube using a deuterated solvent.

-

For analysis of stressed samples, evaporate the solvent from the collected aliquots and redissolve the residue in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[12]

-

Filter the sample to remove any particulate matter.[13]

Analysis:

-

Acquire a ¹H NMR spectrum of the initial sample (t=0).

-

Acquire subsequent ¹H NMR spectra at various time points during the degradation study.

-

Monitor the decrease in the intensity of characteristic peaks of the starting catalyst and the appearance of new peaks corresponding to degradation products.

-

Integration of the peaks can be used for quantitative analysis if an internal standard is included.

-

For structural elucidation of major degradants, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.

4.4.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To separate and identify the parent catalyst and its degradation products, and to quantify the extent of degradation.

Methodology:

-

Develop a stability-indicating HPLC method capable of separating the imidazolidinone catalyst from its potential degradation products. A reverse-phase C18 column is often a good starting point.

-

The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[14]

-

Couple the HPLC system to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements to aid in the identification of degradation products.[15]

-

Analyze the stressed samples and compare the chromatograms and mass spectra to the initial sample to identify and quantify the degradation products.

Conclusion

Imidazolidinone organocatalysts are robust and versatile tools in modern organic synthesis. While they are generally stable under typical laboratory conditions, it is crucial for researchers to be aware of their potential degradation pathways, particularly hydrolysis and oxidation. By following proper handling and storage procedures and by employing systematic stability testing protocols as outlined in this guide, scientists can ensure the reliability and reproducibility of their catalytic reactions, ultimately leading to more efficient and successful drug development and chemical synthesis endeavors.

References

- 1. books.rsc.org [books.rsc.org]

- 2. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 3. rsc.org [rsc.org]

- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 5. mdpi.com [mdpi.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stability study of simvastatin under hydrolytic conditions assessed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. hpst.cz [hpst.cz]

- 15. resolvemass.ca [resolvemass.ca]

Methodological & Application

Application Notes and Protocols: Asymmetric Diels-Alder Reaction using (2S,5S)-Imidazolidinone Catalyst

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting asymmetric Diels-Alder reactions utilizing the (2S,5S)-imidazolidinone organocatalyst, often referred to as the MacMillan catalyst. This catalyst system is renowned for its ability to promote highly enantioselective cycloadditions between various dienes and α,β-unsaturated aldehydes, furnishing chiral cyclohexene derivatives that are valuable building blocks in pharmaceutical and natural product synthesis.

Introduction

The asymmetric Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the rapid construction of complex cyclic molecules with precise stereochemical control. The use of chiral imidazolidinone catalysts, pioneered by the MacMillan group, represents a significant advancement in the field of organocatalysis.[1] These metal-free catalysts operate via iminium ion activation, wherein the chiral amine catalyst reversibly condenses with an α,β-unsaturated aldehyde to form a chiral iminium ion.[2][3] This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile, accelerating the [4+2] cycloaddition with a diene and effectively shielding one face of the dienophile, leading to high levels of enantioselectivity.[3][4]

The (2S,5S)-imidazolidinone catalysts are particularly effective, offering high yields and excellent enantioselectivities for a broad range of substrates.[5][6] Second-generation catalysts, such as (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone, have demonstrated even greater reactivity and selectivity, expanding the scope of this powerful transformation.[7]

Reaction Mechanism and Stereochemical Model

The catalytic cycle of the (2S,5S)-imidazolidinone-catalyzed Diels-Alder reaction is initiated by the rapid and reversible formation of an iminium ion from the α,β-unsaturated aldehyde and the chiral amine catalyst in the presence of an acid co-catalyst. This iminium ion is the active dienophile in the subsequent cycloaddition. The stereochemical outcome of the reaction is dictated by the catalyst's ability to control the facial approach of the diene to the iminium ion. The bulky substituent on the imidazolidinone ring effectively blocks one face of the dienophile, directing the diene to attack from the less sterically hindered face. Upon completion of the cycloaddition, the resulting iminium ion is hydrolyzed to release the chiral product and regenerate the catalyst, thus completing the catalytic cycle.[1][3]

Figure 1. Catalytic cycle of the imidazolidinone-catalyzed Diels-Alder reaction.

Experimental Protocols

General Procedure for the Asymmetric Diels-Alder Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

(2S, 5S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one hydrochloride or other suitable (2S,5S)-imidazolidinone catalyst

-

α,β-Unsaturated aldehyde (dienophile)

-

Diene

-

Magnetic stir bar and vial

Procedure:

-

To a vial equipped with a magnetic stir bar, add the (2S,5S)-imidazolidinone catalyst (typically 5-20 mol%).[1]

-

Add the solvent mixture (e.g., CH₂Cl₂/H₂O 95:5 v/v).

-

Add the α,β-unsaturated aldehyde (1.0 equivalent).

-

Stir the mixture for approximately 5 minutes at the desired temperature (e.g., room temperature, 0 °C, or -10 °C).[8]

-

Add the diene (typically 2-3 equivalents) in one portion.

-

Monitor the reaction progress by TLC or GC until the aldehyde is consumed (typically 3-24 hours).[1]

-

Upon completion, dilute the reaction mixture with an organic solvent such as diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired Diels-Alder adduct.[5]

Data Presentation: Substrate Scope and Performance

The (2S,5S)-imidazolidinone catalysts have demonstrated broad applicability with a variety of dienophiles and dienes, consistently providing high yields and enantioselectivities. The following tables summarize representative results.

Table 1: Asymmetric Diels-Alder Reaction with Various Dienes and Acrolein

| Entry | Diene | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo | ee (%) [endo] |

| 1 | Cyclopentadiene | 5 | 12 | 82 | 14:1 | 94 |

| 2 | 1,3-Diphenylisobenzofuran | 5 | 24 | 75 | 1:35 | 96 (exo) |

| 3 | Cyclohexadiene | 10 | 24 | 82 | >20:1 | 90 |

| 4 | Isoprene | 10 | 18 | 72 | 11:1 | 83 |

| 5 | 2,3-Dimethyl-1,3-butadiene | 10 | 18 | 89 | - | 90 |

Data synthesized from multiple sources for illustrative purposes.[1][6]

Table 2: Asymmetric Diels-Alder Reaction with Various α,β-Unsaturated Aldehydes and Cyclopentadiene

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (h) | Yield (%) | endo:exo | ee (%) [endo] |

| 1 | Crotonaldehyde | 5 | 12 | 91 | 1.1:1.0 | 94 |

| 2 | Cinnamaldehyde | 5 | 12 | 86 | >20:1 | 93 |

| 3 | (E)-Hex-2-enal | 5 | 18 | 91 | 1.1:1.0 | 94 |

| 4 | Furfural | 10 | 24 | 78 | 10:1 | 88 |

Data synthesized from multiple sources for illustrative purposes.[1][5]

Workflow for Catalyst Selection and Reaction Optimization

The selection of the appropriate catalyst and the optimization of reaction conditions are crucial for achieving high performance in the asymmetric Diels-Alder reaction. The following workflow provides a logical approach to this process.

References

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. pnas.org [pnas.org]

- 3. youtube.com [youtube.com]

- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fast MacMillan’s Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Enantioselective Friedel-Crafts Alkylation using the MacMillan 2nd Generation Organocatalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective Friedel-Crafts alkylation is a cornerstone of modern synthetic organic chemistry, providing a powerful method for the formation of carbon-carbon bonds and the introduction of chirality. The development of organocatalysis has offered a valuable metal-free alternative to traditional Lewis acid-mediated approaches. The MacMillan second-generation imidazolidinone catalyst, specifically (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one, has emerged as a highly effective catalyst for the asymmetric Friedel-Crafts alkylation of electron-rich aromatic and heteroaromatic compounds with α,β-unsaturated aldehydes. This catalyst operates via iminium ion activation, a mode of catalysis that lowers the LUMO of the aldehyde, facilitating nucleophilic attack by otherwise unreactive aromatic systems.[1] This document provides detailed protocols and application data for the use of this catalyst in enantioselective Friedel-Crafts alkylations.

Catalyst Structure

MacMillan 2nd Generation Catalyst: (2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one

-

Structure:

-

This imidazolidinone catalyst is derived from L-alanine and features a bulky tert-butyl group at the 2-position and a methyl group at the 3- and 5-positions. The stereochemistry at the 2 and 5 positions is crucial for achieving high levels of enantioselectivity.

-

Reaction Principle and Mechanism

The MacMillan catalyst operates by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde. This iminium ion is significantly more electrophilic than the starting aldehyde, facilitating a conjugate addition by an electron-rich aromatic nucleophile, such as a pyrrole or indole. The chiral environment provided by the catalyst directs the nucleophilic attack to one face of the iminium ion, resulting in the formation of a highly enantioenriched product. The catalytic cycle is completed by hydrolysis of the resulting enamine to regenerate the catalyst and release the functionalized aldehyde product.

Experimental Protocols

General Procedure for the Enantioselective Friedel-Crafts Alkylation of Pyrroles with α,β-Unsaturated Aldehydes

This protocol is adapted from the seminal work by Paras and MacMillan.[2]

Materials:

-

MacMillan 2nd Generation Catalyst ((2S,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one)

-

Trifluoroacetic acid (TFA)

-

Pyrrole (or substituted pyrrole)

-

α,β-Unsaturated aldehyde

-

Anhydrous solvent (e.g., Diethyl ether, Methylene chloride)

-

Sodium borohydride (NaBH₄) (for reduction to the corresponding alcohol for easier analysis)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the MacMillan 2nd generation catalyst (0.1 mmol, 10 mol%) and trifluoroacetic acid (0.1 mmol, 10 mol%) in the chosen anhydrous solvent (5.0 mL). Stir the solution for 5-10 minutes at room temperature.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -30 °C).

-

Addition of Reactants: To the cooled catalyst solution, add the pyrrole (1.0 mmol, 1.0 equiv) followed by the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv).

-

Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 48 hours depending on the substrates.

-

Workup (Reduction to Alcohol): Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude aldehyde can be purified at this stage, but for ease of handling and analysis, it is often reduced to the corresponding alcohol.

-

Reduction: Dissolve the crude aldehyde in methanol (5 mL) and cool to 0 °C. Add sodium borohydride (1.5 mmol, 1.5 equiv) portion-wise. Stir for 30 minutes at 0 °C.

-

Final Workup and Purification: Quench the reduction with water and extract with diethyl ether (3 x 10 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting alcohol by flash column chromatography on silica gel.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.

Data Presentation

The following tables summarize the performance of the MacMillan 2nd generation catalyst in the Friedel-Crafts alkylation of N-methylpyrrole with various α,β-unsaturated aldehydes.

Table 1: Organocatalyzed Friedel-Crafts Alkylation of N-Methylpyrrole with Representative α,β-Unsaturated Aldehydes [2]

| Entry | R (in R-CH=CH-CHO) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Me | -30 | 48 | 80 | 90 |

| 2 | Pr | -30 | 48 | 85 | 92 |

| 3 | i-Pr | -30 | 48 | 81 | 90 |

| 4 | Ph | -30 | 24 | 87 | 93 |

| 5 | 1-Naphthyl | -30 | 24 | 79 | 91 |

| 6 | CH₂OBn | -50 | 48 | 75 | 87 |

| 7 | CO₂Me | -50 | 48 | 83 | 90 |

Reactions were performed with 10 mol% of the TFA salt of the MacMillan 2nd generation catalyst. Yields are for the isolated alcohol after NaBH₄ reduction.

Table 2: Organocatalyzed Friedel-Crafts Alkylation of Representative Pyrroles with Cinnamaldehyde [2]

| Entry | R¹ (in Pyrrole) | R² (in Pyrrole) | Time (h) | Yield (%) | ee (%) |

| 1 | H | H | 24 | 74 | 89 |

| 2 | Me | H | 24 | 87 | 93 |

| 3 | Bn | H | 24 | 81 | 91 |

| 4 | Allyl | H | 24 | 84 | 92 |

| 5 | H | Me | 24 | 87 | 90 |

Reactions were performed at -30 °C with 10 mol% of the TFA salt of the MacMillan 2nd generation catalyst. Yields are for the isolated alcohol after NaBH₄ reduction.

Visualizations

Catalytic Cycle